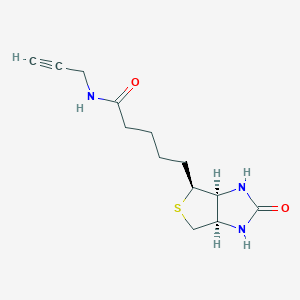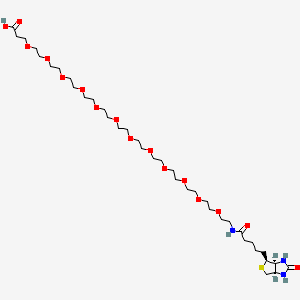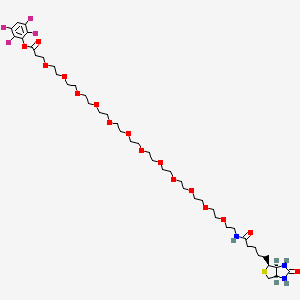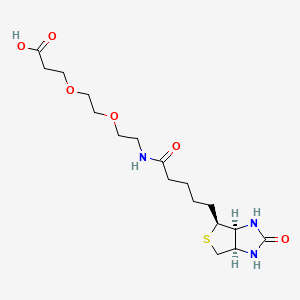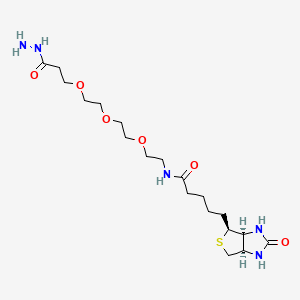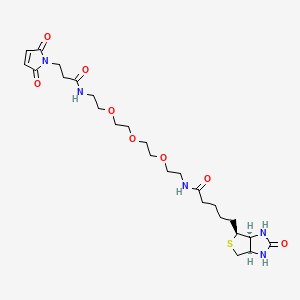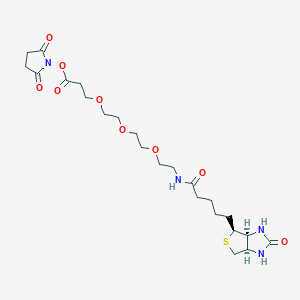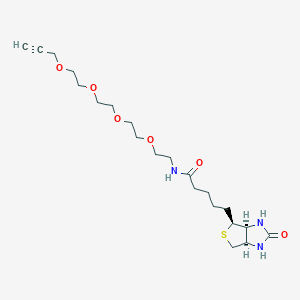
BIX HCl
Overview
Description
The compound known as BIX NHE1 inhibitor is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1). This compound is primarily used in scientific research to study the role of NHE1 in various physiological and pathological processes. NHE1 is a transmembrane protein that plays a crucial role in regulating intracellular pH by exchanging intracellular hydrogen ions for extracellular sodium ions .
Mechanism of Action
- NHE1 is a transmembrane ion channel expressed ubiquitously in cells. Its main role is to regulate intracellular pH by exchanging sodium ions for protons .
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIX NHE1 inhibitor involves several steps, including the formation of key intermediates and their subsequent reactions to form the final product. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves the use of various organic solvents and reagents under controlled conditions to ensure high purity and yield .
Industrial Production Methods
Industrial production of BIX NHE1 inhibitor follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. The compound is typically produced in batch processes, with stringent quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
BIX NHE1 inhibitor undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy as an inhibitor.
Substitution: Substitution reactions, where one functional group is replaced by another, can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in the reactions involving BIX NHE1 inhibitor include oxidizing agents, reducing agents, and various organic solvents. The specific conditions, such as temperature, pressure, and reaction time, depend on the desired outcome of the reaction .
Major Products Formed
The major products formed from the reactions of BIX NHE1 inhibitor depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield compounds with different functional groups .
Scientific Research Applications
BIX NHE1 inhibitor has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactions of NHE1 inhibitors.
Biology: Employed in research on cellular processes involving NHE1, such as pH regulation and ion transport.
Industry: Utilized in the development of new drugs and therapeutic agents targeting NHE1.
Comparison with Similar Compounds
Similar Compounds
Cariporide: Another potent NHE1 inhibitor with similar applications in research and potential therapeutic uses.
BI-9627: A highly potent NHE1 inhibitor with excellent selectivity and pharmacokinetics.
Phx-3: A non-amiloride series NHE1 inhibitor with promising anticancer properties.
Uniqueness
BIX NHE1 inhibitor stands out due to its high potency and selectivity for NHE1 over other isoforms like NHE2 and NHE3. This selectivity reduces the likelihood of off-target effects and enhances its utility in research and potential therapeutic applications .
Properties
IUPAC Name |
4-(1-acetylpiperidin-4-yl)-N-(diaminomethylidene)-3-(trifluoromethyl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4O2.ClH/c1-9(24)23-6-4-10(5-7-23)12-3-2-11(14(25)22-15(20)21)8-13(12)16(17,18)19;/h2-3,8,10H,4-7H2,1H3,(H4,20,21,22,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSZLEROFKLICF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=C(C=C(C=C2)C(=O)N=C(N)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClF3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


